molecular formula C9H14O B13416667 (-)-Camphenilone

(-)-Camphenilone

Cat. No.: B13416667
M. Wt: 138.21 g/mol
InChI Key: ZYPYEBYNXWUCEA-RQJHMYQMSA-N
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Description

(-)-Camphenilone is a chiral organic compound that belongs to the class of bicyclic monoterpenoids It is characterized by its unique structure, which includes a bicyclo[221]heptane ring system This compound is known for its distinct aroma and is often found in essential oils of various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Camphenilone typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of camphene, a naturally occurring monoterpene. This reaction is usually carried out in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the formation of the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the large-scale cyclization of camphene. This process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(-)-Camphenilone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form camphenilone oxide using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield camphor or borneol, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the bicyclic ring system is preserved, but functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like phosphorus tribromide for bromination.

Major Products Formed

    Oxidation: Camphenilone oxide.

    Reduction: Camphor, borneol.

    Substitution: Halogenated camphenilone derivatives.

Scientific Research Applications

(-)-Camphenilone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of (-)-Camphenilone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

(-)-Camphenilone can be compared with other bicyclic monoterpenoids, such as camphor, borneol, and fenchone. While these compounds share a similar core structure, this compound is unique due to its specific stereochemistry and the presence of distinct functional groups. This uniqueness can influence its reactivity and applications in various fields.

List of Similar Compounds

  • Camphor
  • Borneol
  • Fenchone
  • Isoborneol

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H14O/c1-9(2)7-4-3-6(5-7)8(9)10/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

ZYPYEBYNXWUCEA-RQJHMYQMSA-N

Isomeric SMILES

CC1([C@H]2CC[C@H](C2)C1=O)C

Canonical SMILES

CC1(C2CCC(C2)C1=O)C

Origin of Product

United States

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